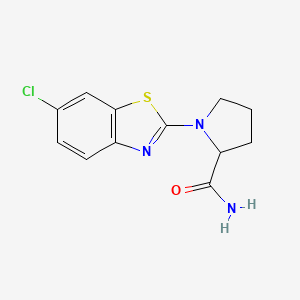![molecular formula C16H19F3N6 B6472117 N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2640885-65-8](/img/structure/B6472117.png)
N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine” is a complex organic compound that contains several functional groups and structural features. It includes a pyrimidine ring, a pyridine ring, a piperazine ring, and a trifluoromethyl group . These structural features suggest that this compound could have a variety of chemical properties and potential uses.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine and pyridine rings might be formed using condensation reactions, while the piperazine ring could be formed through a cyclization reaction . The trifluoromethyl group could be introduced using a variety of methods, including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple nitrogen-containing rings (pyrimidine, pyridine, and piperazine) suggests that it could have multiple sites of reactivity. The trifluoromethyl group could also influence the compound’s physical and chemical properties, as fluorine atoms are highly electronegative .Chemical Reactions Analysis
Given the various functional groups present in this compound, it could participate in a variety of chemical reactions. For example, the amine groups could act as nucleophiles in substitution reactions, while the pyrimidine and pyridine rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base, while the trifluoromethyl group could make the compound more lipophilic .Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better activity or lower toxicity. Alternatively, if it has interesting chemical properties, researchers might study it further to better understand its reactivity .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)14-10-15(22-11-21-14)25-7-5-24(6-8-25)12-3-4-20-13(9-12)16(17,18)19/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLASEIWESIUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6472038.png)

![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472056.png)
![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472060.png)
![N-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472068.png)
![N-tert-butyl-1-[(2-chlorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472071.png)
![2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide](/img/structure/B6472086.png)
![N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472091.png)
![5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6472095.png)
![N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6472098.png)
![N,N-dimethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6472100.png)
![N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472116.png)
![1-(2,5-dimethylphenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6472119.png)
![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6472122.png)
